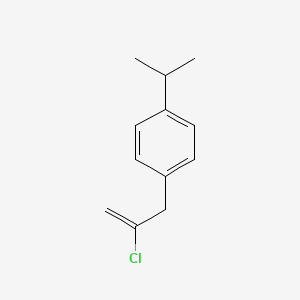

2-Chloro-3-(4-isopropylphenyl)-1-propene

Description

2-Chloro-3-(4-isopropylphenyl)-1-propene (CAS: [Not explicitly provided in evidence]) is a chlorinated aromatic alkene characterized by a propene backbone substituted with a chlorine atom at the 2-position and a 4-isopropylphenyl group at the 3-position. Its molecular formula is C₁₂H₁₅Cl, and it belongs to the class of halogenated aromatic hydrocarbons. The compound’s structure combines the reactivity of a chloroalkene with the steric and electronic effects of the bulky isopropylphenyl substituent, making it of interest in organic synthesis and material science.

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIBTLDTMKIRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-isopropylphenyl)-1-propene typically involves the chlorination of 3-(4-isopropylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-isopropylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Addition: Bromine or hydrogen chloride in inert solvents like carbon tetrachloride.

Oxidation: Peracids such as m-chloroperbenzoic acid for epoxidation.

Major Products

Substitution: Formation of 3-(4-isopropylphenyl)-1-propanol or 3-(4-isopropylphenyl)-1-propylamine.

Addition: Formation of 2,3-dibromo-3-(4-isopropylphenyl)propane or 2-chloro-3-(4-isopropylphenyl)propane.

Oxidation: Formation of 2-chloro-3-(4-isopropylphenyl)oxirane.

Scientific Research Applications

2-Chloro-3-(4-isopropylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo electrophilic addition. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds are structurally related to 2-Chloro-3-(4-isopropylphenyl)-1-propene and serve as benchmarks for comparison:

Physical and Chemical Properties

Reactivity and Stability

- This compound : The chlorine atom on the propene chain enhances electrophilic reactivity, while the bulky isopropylphenyl group may hinder nucleophilic attacks. This steric hindrance could reduce polymerization tendencies compared to less-substituted chloroalkenes.

- Its stability is attributed to resonance within the benzene ring .

Phase Behavior and Solubility

While direct data for this compound are lacking, insights can be inferred from analogous systems:

- Chlorinated aromatic alkenes generally exhibit low water solubility due to hydrophobic substituents. For example, 1-propanethiol (C₃H₇SH) and 1-butanethiol (C₄H₉SH) in methane systems show increased solubility in hydrocarbons under high pressure .

- The isopropyl group in this compound likely reduces polarity compared to the n-propyl analogue, favoring solubility in non-polar solvents .

Thermal Stability

- Chlorinated alkenes with bulky substituents (e.g., isopropylphenyl) may decompose at elevated temperatures via dehydrohalogenation. In contrast, fully aromatic chlorides like 1-Chloro-3-isopropyl-4-methylbenzene exhibit higher thermal stability due to aromatic resonance stabilization .

Biological Activity

2-Chloro-3-(4-isopropylphenyl)-1-propene (CAS No. 951890-59-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key findings from various studies, potential mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a chloro group attached to a propene backbone and an isopropylphenyl substituent. The structural features contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that compounds with similar structural motifs often show efficacy against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, such as PC3 (prostate cancer) cells, with IC50 values indicating effective potency. The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis has been a focal point in understanding its anticancer mechanisms .

The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets. Potential mechanisms include:

- Covalent Modification: The chloro group can react with nucleophilic sites on proteins or nucleic acids, leading to functional alterations in cellular processes.

- Gene Regulation: The compound may influence transcription factors involved in cell growth and survival, as suggested by its impact on signaling pathways such as Rho/MRTF/SRF .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound, providing insights into its potential applications:

-

Antimicrobial Screening:

- A study evaluated various derivatives of chlorinated propene compounds against Gram-positive and Gram-negative bacteria, finding that certain modifications enhanced antibacterial potency .

- Anticancer Efficacy:

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.